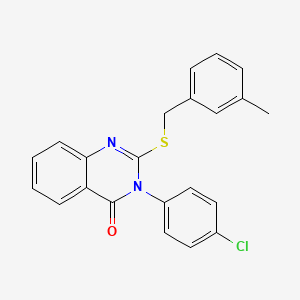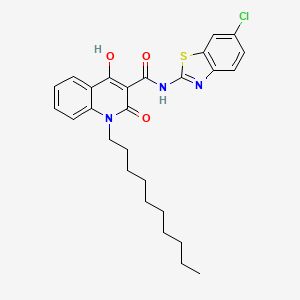
N-(6-chloro-1,3-benzothiazol-2-yl)-1-decyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-DECYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a benzothiazole ring, a decyl chain, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-DECYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis may involve the use of chlorinating agents, decylating reagents, and coupling agents under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-DECYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-DECYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-DECYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE
- N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-4-HO-2-OXO-1-PENTYL-1,2-2H-3-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-DECYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE lies in its specific structural features, such as the decyl chain and the combination of benzothiazole and quinoline moieties.
Properties
Molecular Formula |
C27H30ClN3O3S |
|---|---|
Molecular Weight |
512.1 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-decyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H30ClN3O3S/c1-2-3-4-5-6-7-8-11-16-31-21-13-10-9-12-19(21)24(32)23(26(31)34)25(33)30-27-29-20-15-14-18(28)17-22(20)35-27/h9-10,12-15,17,32H,2-8,11,16H2,1H3,(H,29,30,33) |
InChI Key |
HYWPZMAFGHSUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12039078.png)
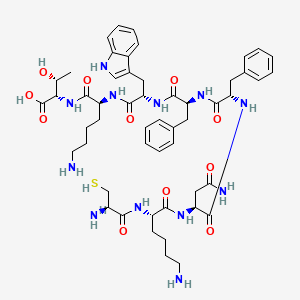
![Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12039086.png)


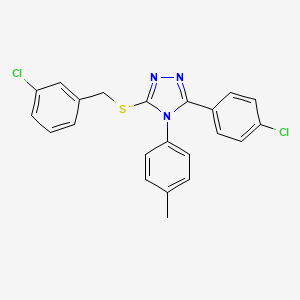
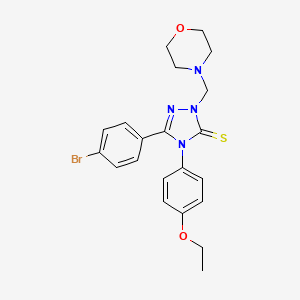
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039129.png)

![3-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039139.png)

![[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12039154.png)
